N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-2-[4-(propan-2-yl)phenoxy]acetamide
Description
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-2-[4-(propan-2-yl)phenoxy]acetamide is a structurally complex acetamide derivative characterized by:
- A 1,1-dioxidotetrahydrothiophen-3-yl moiety, a sulfone-containing saturated heterocycle that enhances metabolic stability and solubility.
- A 4-isopropylphenoxy substituent, contributing hydrophobic interactions in biological systems.
This compound is part of a broader class of N,N-disubstituted acetamides, which are explored for diverse pharmacological activities, including enzyme inhibition and receptor modulation.
Properties
Molecular Formula |
C22H26FNO4S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(3-fluorophenyl)methyl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C22H26FNO4S/c1-16(2)18-6-8-21(9-7-18)28-14-22(25)24(20-10-11-29(26,27)15-20)13-17-4-3-5-19(23)12-17/h3-9,12,16,20H,10-11,13-15H2,1-2H3 |
InChI Key |
NQFXEOKAMBEQRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC(=CC=C2)F)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multiple steps:
Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using fluorobenzyl halides and suitable nucleophiles.
Attachment of the Phenoxyacetamide Moiety: The phenoxyacetamide moiety can be attached through amide bond formation reactions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Key Differences :
- The fluorine substituent on the benzyl group is at the 2-position instead of the 3-position (meta vs. ortho substitution) .
- Impact :
- Electronic Effects : The ortho-fluorine may induce steric hindrance or alter π-π stacking compared to the meta isomer.
- Biological Activity : Positional isomerism often affects binding affinity; for example, meta-substituted benzyl groups in kinase inhibitors show higher selectivity in some cases.
Table 1: Comparison of Positional Isomers
N-Substituted 2-Arylacetamides with Heterocyclic Motifs
2-(2,6-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide
Structural Differences :
- Replaces the tetrahydrothiophene sulfone with a thiazole ring .
- Contains a 2,6-dichlorophenyl group instead of 4-isopropylphenoxy.
Key Comparisons :
- Synthesis : Both compounds use carbodiimide-mediated coupling (e.g., EDC/HCl) for amide bond formation. However, the thiazole derivative requires additional cyclization steps .
- Crystallography : The thiazole analog exhibits intermolecular N–H⋯N hydrogen bonding, forming 1-D chains, whereas the target compound’s sulfone group may favor stronger dipole interactions .
2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide
Structural Differences :
- Features a pyrazolone ring instead of the tetrahydrothiophene sulfone.
- Contains a 3,4-dichlorophenyl group.
Key Comparisons :
- Conformational Flexibility : The target compound’s tetrahydrothiophene ring imposes rigidity, whereas the pyrazolone derivative shows three distinct conformers in the asymmetric unit due to rotational freedom .
- Hydrogen Bonding : Both compounds form R₂²(10) hydrogen-bonded dimers, but the pyrazolone analog’s carbonyl groups participate in additional interactions.
Acetamides with Triazole or Phenoxy Substituents
2-(4-((Naphthalen-1-yloxy)Methyl)-1H-1,2,3-Triazol-1-yl)-N-Phenylacetamide
Structural Differences :
- Incorporates a triazole ring and naphthyloxy group instead of the tetrahydrothiophene sulfone and isopropylphenoxy.
Key Comparisons :
- Synthesis: The triazole analog employs 1,3-dipolar cycloaddition (Click chemistry), contrasting with the target compound’s likely SN2 alkylation or Mitsunobu reactions .
- Spectroscopy : IR spectra of triazole derivatives show distinct C=O stretches at ~1670 cm⁻¹, similar to the target compound’s acetamide core.
Table 2: Comparative Physicochemical Properties
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-2-[4-(propan-2-yl)phenoxy]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydrothiophene moiety, a fluorobenzyl group, and an acetamide functional group. The presence of these functional groups is believed to contribute to its biological activity.
Molecular Formula
- Molecular Formula : C21H26FNO3S
- Molecular Weight : 375.50 g/mol
Antimicrobial Activity
Research has indicated that compounds similar in structure to this compound exhibit significant antimicrobial properties. For instance, derivatives of acetamides have shown effectiveness against various bacterial strains.
| Compound | Activity | Bacterial Strains Tested |
|---|---|---|
| Acetamide Derivative A | Antibacterial | Staphylococcus aureus, E. coli |
| Acetamide Derivative B | Antifungal | Candida albicans, Aspergillus niger |
Anticancer Activity
Studies have demonstrated that certain acetamide derivatives can inhibit cancer cell proliferation. A notable study evaluated the effects of similar compounds on human leukemia cell lines, showing promising results in reducing cell viability without significant cytotoxicity.
Case Study: U937 Cell Line
- Compound Tested : Phenylcyclopropane Carboxamide Derivative
- Results : Effective inhibition of U937 cell proliferation with no observed cytotoxicity.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in bacterial cell wall synthesis.
- Disruption of Membrane Integrity : The compound may affect the integrity of microbial membranes, leading to cell lysis.
- Modulation of Signaling Pathways : Potential interference with signaling pathways in cancer cells that regulate proliferation and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
